Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Overview
Description
Scientific Research Applications
Synthesis of Alkaloid Derivatives
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate: is a valuable precursor in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . Alkaloids containing the indole nucleus are significant due to their presence in natural products and drugs. The compound’s role in synthesizing these derivatives is crucial for developing new medications and understanding biological processes.
Anticancer Research
Indole derivatives, including Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate , have shown promise in anticancer research . These compounds can inhibit the growth of cancer cells, making them potential candidates for cancer therapy. Research into their efficacy and mechanisms of action is ongoing.
Antimicrobial Applications
The antimicrobial properties of indole derivatives are well-documented, with Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate being no exception . It can be used to develop new antimicrobial agents that combat various bacterial and fungal infections.
Development of Antiviral Agents
This compound has been used to create derivatives with potent antiviral activities . These derivatives can target a broad range of RNA and DNA viruses, offering a pathway to new treatments for viral infections.
Agricultural Chemicals
Indole derivatives play a role in the production of plant hormones such as indole-3-acetic acid, which is crucial for plant growth and development . Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate could be used to synthesize analogs of these hormones, aiding in agricultural research and applications.
Neurological Disorder Treatments
Research has indicated that indole derivatives can be effective in treating various neurological disorders . As a result, Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate may contribute to the development of new drugs for conditions such as Alzheimer’s disease, Parkinson’s disease, and others.
Mechanism of Action
Target of Action
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, also known as ETHYL (5-FLUORO-2-METHYLINDOL-1-YL)ACETATE, is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
properties
IUPAC Name |
ethyl 2-(5-fluoro-2-methylindol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-3-17-13(16)8-15-9(2)6-10-7-11(14)4-5-12(10)15/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVUPRULBFEFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC2=C1C=CC(=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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